molecular formula C18H19N7OS B6453347 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine CAS No. 2548991-73-5

6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine

Cat. No.: B6453347
CAS No.: 2548991-73-5
M. Wt: 381.5 g/mol
InChI Key: WIRGDGZPVQGWLX-UHFFFAOYSA-N
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Description

6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine is a synthetic organic compound featuring a purine core substituted with a methyl group at position 7 and a piperazine ring at position 4. The piperazine moiety is further modified with a 4-methoxy-1,3-benzothiazole group. This structure combines pharmacophoric elements from purine derivatives (known for nucleotide mimicry) and benzothiazoles (associated with CNS activity and enzyme modulation).

The compound’s design likely targets adenosine or kinase receptors, given the purine scaffold’s role in signaling pathways and the benzothiazole group’s prevalence in neuroactive compounds. However, specific pharmacological data for this molecule are absent in the provided evidence, necessitating inferences from structurally related analogs.

Properties

IUPAC Name

4-methoxy-2-[4-(7-methylpurin-6-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7OS/c1-23-11-21-16-15(23)17(20-10-19-16)24-6-8-25(9-7-24)18-22-14-12(26-2)4-3-5-13(14)27-18/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRGDGZPVQGWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzothiazole Moiety: This can be achieved through a condensation reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.

    Piperazine Ring Formation: The benzothiazole derivative is then reacted with piperazine under controlled conditions.

    Purine Attachment: Finally, the piperazine-benzothiazole intermediate is coupled with a purine derivative, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the efficacy of benzothiazole derivatives, including the compound , against various microbial strains. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis (Mtb), which is crucial given the rising incidence of multidrug-resistant tuberculosis (MDR-TB) .

Case Study : A study evaluated several benzothiazole derivatives for their anti-tubercular activity. The compound demonstrated a significant Minimum Inhibitory Concentration (MIC) against Mtb, suggesting it could serve as a lead compound for developing new anti-TB drugs .

Anticancer Potential

Benzothiazole derivatives have also been investigated for their anticancer properties. The structural features of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine suggest potential interactions with cancer cell signaling pathways.

Research Findings : In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways . Further research is necessary to elucidate the specific mechanisms by which this compound exerts its effects.

The following table summarizes key findings related to the biological activities of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine and related compounds:

Activity Target Organism/Cell Line Effect Observed Reference
AntimicrobialMycobacterium tuberculosisSignificant inhibition (MIC values)
AnticancerVarious cancer cell linesInduction of apoptosis
AntiviralViral strainsPotential antiviral activity

Mechanism of Action

The mechanism of action of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity, while the purine structure may mimic natural nucleotides, interfering with nucleic acid synthesis .

Comparison with Similar Compounds

A. Structural Divergence and Bioactivity

  • Benzothiazole vs.
  • Purine Substitutions : The 7-methyl group on the purine core (shared with and ) may reduce metabolic degradation compared to unsubstituted purines, as methyl groups often block cytochrome P450 oxidation sites .

B. Mechanistic Implications

  • Receptor Binding: Piperazine-linked purines (e.g., ) often interact with adenosine receptors (A₁, A₂ₐ), implying the target compound may share affinity for these GPCRs .

Biological Activity

6-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antiproliferative effects, antibacterial properties, and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C19H22N4O2S
  • Molecular Weight : 370.5 g/mol
  • IUPAC Name : 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methylpurine

The compound features a purine core substituted with a piperazine ring and a methoxy-benzothiazole moiety, contributing to its diverse biological interactions.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate significant cytotoxicity, as summarized in Table 1.

Cell Line IC50 (µM) Comparison Agent Remarks
MCF-73.1DoxorubicinSelective activity
HCT 1163.7EtoposideModerate activity
HEK 2935.3-Moderate activity

The compound exhibited selective cytotoxicity against the MCF-7 breast cancer cell line, demonstrating its potential as an anticancer agent .

Antibacterial Activity

The antibacterial properties of the compound have also been investigated. It showed notable activity against several bacterial strains:

Bacterial Strain MIC (µM) Activity Level
Staphylococcus aureus16Moderate
Escherichia coli32Moderate
Enterococcus faecalis8Selective

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents, particularly against Gram-positive bacteria .

Enzyme Inhibition

The compound's ability to inhibit key enzymes was also assessed. Notably, it demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease:

Enzyme Inhibition (%) at 100 µM
Acetylcholinesterase85
Urease90

These results highlight its potential as a therapeutic agent for conditions like Alzheimer's disease and urinary tract infections .

The mechanism of action of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine involves:

  • Interaction with Enzymes : The benzothiazole moiety is believed to interact with active sites of enzymes, modulating their activity.
  • Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest leading to apoptosis.
  • Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • A study on benzothiazole derivatives reported that modifications to the piperazine ring enhanced anticancer activity while maintaining low toxicity profiles in non-cancerous cells.
  • Another investigation highlighted the use of methoxy-substituted compounds in treating resistant bacterial strains, showcasing their potential in overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound involves coupling a purine core with a benzothiazole-piperazine moiety. Key challenges include regioselectivity in purine functionalization and maintaining the stability of the methoxy-benzothiazole group under reaction conditions.

  • Optimization Strategies :
  • Use copper-catalyzed click chemistry (e.g., CuSO₄·5H₂O/sodium ascorbate in DMF) for efficient heterocyclic coupling, as demonstrated in benzothiazole-triazole syntheses .
  • Monitor reaction progress via TLC to avoid over-alkylation or decomposition.
  • Employ inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • ¹H/¹³C-NMR : To verify substituent positions (e.g., piperazine linkage at N-6 of purine and methoxy-benzothiazole orientation) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., ESI-MS for accurate mass determination) .
  • HPLC-PDA : To assess purity (>95%) and detect byproducts from incomplete coupling reactions .

Advanced Research Questions

Q. How can computational modeling predict the target engagement of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to purinergic receptors (e.g., A₂A adenosine receptor) or kinases, leveraging the compound’s structural similarity to quinazoline-based kinase inhibitors .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., piperazine-mediated hydrogen bonding) .
  • Pharmacophore Mapping : Align the methoxy-benzothiazole group with known pharmacophores for antitumor activity, as seen in pyrazoline derivatives .

Q. What strategies can mitigate poor solubility in pharmacological assays for this compound?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters at the purine N-7 methyl group to enhance aqueous solubility, as validated in analogous purine derivatives .
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to maintain compound stability in in vitro assays .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability, a method applied to structurally related kinase inhibitors .

Q. How can researchers resolve contradictions in SAR (Structure-Activity Relationship) data for analogs of this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare data from benzothiazole-purine hybrids (e.g., antitumor vs. CNS activity) to identify substituent-specific trends .
  • Free-Wilson Analysis : Quantify contributions of methoxy and piperazine groups to biological activity using a dataset of ≥20 analogs .
  • Crystallography : Resolve X-ray structures of ligand-target complexes (e.g., with PI3Kγ) to clarify steric/electronic effects .

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